molecular formula C24H27Br2NO B2864069 N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide CAS No. 1022254-69-8

N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide

Cat. No.: B2864069
CAS No.: 1022254-69-8
M. Wt: 505.294
InChI Key: HVRNYFKMZQKCBB-UHFFFAOYSA-N
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Description

N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide is a chemical compound . Unfortunately, there is limited information available about this compound.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .

Scientific Research Applications

Formamide Derivatives Synthesis

Formamides, including compounds similar to N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide, play a crucial role in the synthesis of various organic compounds. One method involves the Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, leading to the formation of 1-formyl-1,2-dihydroquinolines. This process demonstrates formamides' utility in generating complex molecular structures, which are significant in the development of new pharmaceuticals and materials (Kobayashi et al., 1995).

Green Chemistry and Solvents

Formamides also play a pivotal role in green chemistry, serving as solvents in the synthesis of heterocyclic compounds. N-formylmorpholine, for instance, is valued for its chemical stability, non-toxicity, and compatibility with various hydrocarbons and water. Its use as a green solvent underscores the importance of formamides in developing environmentally friendly synthetic routes (Ghasemi, 2018).

Catalytic Reactions

Furthermore, formamides are instrumental in catalytic reactions, such as the nickel/AlMe3-catalyzed dehydrogenative [4 + 2] cycloaddition with alkynes, yielding dihydropyridone derivatives. This example illustrates formamides' role in facilitating double functionalization of C-H bonds, a valuable transformation in organic synthesis (Nakao et al., 2011).

N-Formylating Agents

Moreover, formamides serve as N-formylating agents, enabling the synthesis of N-formamides, N-formylanilines, and N-formyl-α-amino acids under solvent-free conditions. This capability is critical for synthesizing various bioactive molecules and pharmaceutical intermediates (Chapman et al., 2017).

Role in Prebiotic Chemistry

Lastly, the significance of formamide extends to prebiotic chemistry, where it acts as a precursor for nucleic acid components. Studies have demonstrated that formamide can yield a complete set of nucleic bases necessary for nucleic acids' formation under prebiotic conditions, highlighting its potential role in the origin of life (Costanzo et al., 2007).

Properties

IUPAC Name

N-(2,6-dibromo-4-cyclohexylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27Br2NO/c25-20-15-18(17-9-3-1-4-10-17)16-21(26)22(20)27-23(28)24(13-7-8-14-24)19-11-5-2-6-12-19/h2,5-6,11-12,15-17H,1,3-4,7-10,13-14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRNYFKMZQKCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C(=C2)Br)NC(=O)C3(CCCC3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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